![molecular formula C21H20BrNO3S B2925143 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 1448035-26-4](/img/structure/B2925143.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a biphenyl moiety, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as the Schiff-base reaction . For instance, fluorescent monomers 1,1,2,2-tetrakis(4-formyl-(1,1’-biphenyl))ethane (TFBE) and 1,3,5-benzenetricarboxylic acid trihydrazide (BTCH) were used to build a novel hydrazone connected stable luminescent covalent–organic polymer (H-COP) of high stability by a typical Schiff-base reaction .Molecular Structure Analysis
The biphenyl part of the molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) introduced a zinc phthalocyanine derivative substituted with benzenesulfonamide groups that exhibit high singlet oxygen quantum yield. These properties make it highly suitable for photodynamic therapy, a treatment modality for cancer. The synthesized compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Inhibition
Riaz (2020) synthesized a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides evaluated for their enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. The study identified several compounds with excellent inhibitory activities against these enzymes, indicating potential therapeutic applications for diseases like Alzheimer's and diabetes (Riaz, 2020).
Catalysis for Alcohol Oxidation
Hazra, Martins, Silva, and Pombeiro (2015) discussed sulfonated Schiff base copper(II) complexes as selective catalysts for alcohol oxidation. These complexes offer a benign and efficient method for converting primary and secondary alcohols to their corresponding aldehydes or ketones, highlighting their utility in synthetic organic chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).
Safety and Hazards
Direcciones Futuras
While specific future directions for this compound were not found, similar compounds have shown great potential in different areas from organic electronics to biomedical research and physical process monitoring . With artificial intelligence powered design and other emerging research fields, new multi-disciplinary directions can be created at any time .
Mecanismo De Acción
Target of Action
Similar biphenyl derivatives have shown potent antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
For instance, some biphenyl derivatives have shown inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
Biochemical Pathways
It’s known that biphenyls can be degraded by microbes under both anaerobic and aerobic conditions . The degradation process involves several enzymes, including biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
Similar compounds, such as n,n′-di (1-naphthyl)-n,n′-diphenyl- (1,1′-biphenyl)-4,4′-diamine (also known as npb or npd), have been used intensively in oleds and other organic electronic devices for their outstanding hole transport capability .
Result of Action
Similar biphenyl derivatives have shown potent antibacterial activities .
Action Environment
It’s known that the stability of similar compounds, such as polychlorinated biphenyls (pcbs), can be altered by electron irradiation .
Propiedades
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3S/c1-21(24,15-23-27(25,26)20-10-6-5-9-19(20)22)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14,23-24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYCIMLFAVRKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

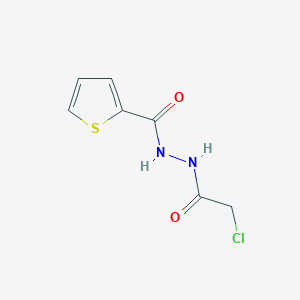
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate](/img/structure/B2925062.png)


![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)
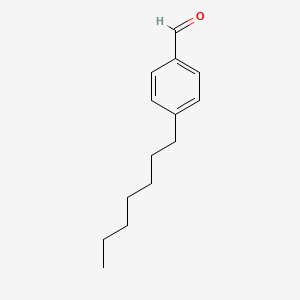


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2925073.png)
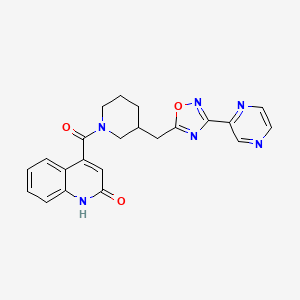
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)
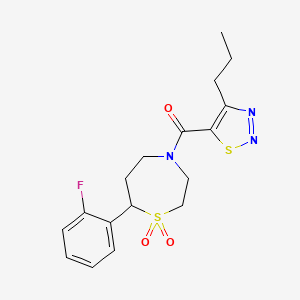
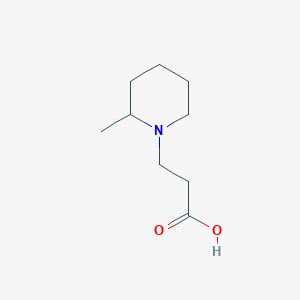
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)